molecular formula C18H25N3O2S B13798340 2-((2,4-Dimethylphenyl)imino)-3-(3-(4-morpholinyl)propyl)-4-thiazolidinone CAS No. 55469-59-5

2-((2,4-Dimethylphenyl)imino)-3-(3-(4-morpholinyl)propyl)-4-thiazolidinone

Cat. No.: B13798340
CAS No.: 55469-59-5
M. Wt: 347.5 g/mol
InChI Key: SZXTYPILBGWPQL-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylphenyl)imino)-3-(3-(4-morpholinyl)propyl)-4-thiazolidinone (CAS: 55469-58-4) is a synthetic 4-thiazolidinone derivative characterized by a unique substitution pattern. Its structure includes a 2,4-dimethylphenylimino group at position 2 and a 3-(4-morpholinyl)propyl chain at position 3 of the thiazolidinone core (Figure 1). The morpholinyl group introduces a polar, nitrogen-containing heterocycle, which may enhance solubility and bioavailability, while the dimethylphenyl substituent contributes hydrophobicity and steric bulk. This compound is part of a broader class of 4-thiazolidinones, which are known for diverse biological activities, including antimicrobial, antihistaminic, and antitubercular properties .

Synthetic routes for analogous 4-thiazolidinones typically involve condensation reactions between thioglycolic acid, substituted ureas, or thiosemicarbazides with aldehydes or ketones, followed by cyclization (e.g., Knoevenagel reactions) .

Properties

CAS No.

55469-59-5

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H25N3O2S/c1-14-4-5-16(15(2)12-14)19-18-21(17(22)13-24-18)7-3-6-20-8-10-23-11-9-20/h4-5,12H,3,6-11,13H2,1-2H3

InChI Key

SZXTYPILBGWPQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=C2N(C(=O)CS2)CCCN3CCOCC3)C

Origin of Product

United States

Biological Activity

2-((2,4-Dimethylphenyl)imino)-3-(3-(4-morpholinyl)propyl)-4-thiazolidinone is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

  • Molecular Formula : C18H25N3O2S
  • Molar Mass : 347.48 g/mol
  • CAS Number : 55469-59-5
  • Density : 1.24 g/cm³ (predicted)
  • Boiling Point : 506.2 °C (predicted)
  • pKa : 7.27 (predicted) .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • Thiazolidinone derivatives have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.
    • Studies have demonstrated that compounds structurally related to thiazolidinones can effectively target various cancer cell lines, exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • Research indicates that thiazolidinone derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
    • For example, certain thiazolidinones have shown high inhibition percentages against E. coli and S. aureus, with activity indices reaching up to 91.66% .
  • Anti-inflammatory Activity :
    • Some studies suggest that these compounds may also exhibit anti-inflammatory effects, although specific mechanisms remain under investigation.

Anticancer Studies

A study highlighted the efficacy of thiazolidinone derivatives in inhibiting the proliferation of various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
28MDA-MB-2311.9Induces apoptosis via caspase activation
32HeLa47.50Cell cycle arrest and apoptosis
29MCF-70.10Inhibits CDK2 activity
34A278029.8Non-toxic to normal cells up to 282 µg/mL

These studies indicate that the structural modifications in thiazolidinones significantly influence their anticancer potency .

Antimicrobial Studies

The antimicrobial efficacy of various thiazolidinones was assessed against E. coli and S. aureus. The results are summarized below:

CompoundTarget BacteriaInhibition Zone (mm)Activity Index (%)
2-(Chlorophenyl-imino)E. coli2688.46
2-(Chlorophenyl-imino)S. aureus2491.66

The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial activity significantly .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on a series of thiazolidinones demonstrated that structural variations lead to significant differences in anticancer activity across different cell lines, emphasizing the importance of molecular design in drug development.
  • Case Study on Antimicrobial Properties :
    In a comparative analysis, several thiazolidinone derivatives were tested against standard antibiotics, revealing that some compounds exhibited superior antibacterial properties compared to traditional treatments.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-((2,4-Dimethylphenyl)imino)-3-(3-(4-morpholinyl)propyl)-4-thiazolidinone as an anticancer agent. The compound's structure allows it to interact with cellular mechanisms involved in cancer progression.

Case Studies

A notable case study involved testing the compound on breast cancer cell lines such as MCF-7 and MDA-MB-231, where it demonstrated significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Mechanism
MOLT-4< 0.01Apoptosis induction
SW-6201.76Cell cycle arrest
SF-5391.73MMP-9 downregulation

Antiviral Properties

In addition to its anticancer properties, 2-((2,4-Dimethylphenyl)imino)-3-(3-(4-morpholinyl)propyl)-4-thiazolidinone has shown promise in antiviral applications.

Antiviral Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit antiviral activity against various RNA and DNA viruses. For example, compounds similar to this thiazolidinone have been tested against strains of influenza A virus and vesicular stomatitis virus, showing moderate antiviral efficacy .

Case Studies

In a study evaluating antiviral activity, certain derivatives demonstrated EC50 values against influenza A virus strains that suggest potential for therapeutic development .

Virus Type EC50 (µM) Cytotoxicity (µM)
Influenza A9>100
Vesicular Stomatitis220

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-((2,4-Dimethylphenyl)imino)-3-(3-(4-morpholinyl)propyl)-4-thiazolidinone involves several steps that optimize yield and biological activity. The structure-activity relationship studies indicate that modifications to the thiazolidinone core can significantly enhance potency against cancer cells.

Synthetic Routes

Various synthetic methods have been explored for producing thiazolidinones, including cyclization reactions involving key precursors such as morpholine derivatives and substituted phenyl groups .

SAR Insights

The presence of specific substituents on the phenyl ring and the thiazolidinone core has been linked to improved biological activity. For example, the introduction of electron-donating groups enhances interaction with biological targets .

Chemical Reactions Analysis

Ring-Opening Reactions

The thiazolidinone ring undergoes nucleophilic attack under acidic or basic conditions:

  • Alkaline Conditions :
    Treatment with NaOH (aqueous ethanol, 70°C) generates open-chain sulfhydryl intermediates, which can be alkylated or oxidized .

Substitution at the 5th Position

Electrophilic substitution occurs at the C5 position of the thiazolidinone ring:

ElectrophileConditionsProduct ApplicationSource
Aromatic aldehydes (Ar–CHO)Piperidine, ethanol, reflux (12h)5-Arylidene derivatives (antiglycation agents)
Ethyl bromoacetateDIPEA, ethanol, refluxAlkylated derivatives (antibacterial activity)

Substituents at C5 significantly influence biological activity, with electron-withdrawing groups enhancing COX-II inhibition .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileCatalystProduct ClassBiological Relevance
Nitrile oxidesCu(I)Isoxazoline-thiazolidinonesAnticancer activity
AzidesRu(II)Triazole hybridsAnti-inflammatory agents

These reactions preserve the thiazolidinone scaffold while introducing heterocyclic diversity .

Condensation with Sulfonamides

Reaction with sulfonamide chlorides in DMF forms hybrid molecules with dual COX-II/5-LOX inhibition:

SulfonamideConditionsIC₅₀ (COX-II)Selectivity (COX-II/COX-I)Source
4-SulfamoylbenzoylRT, 24h1.9 µM>10-fold
2-NaphthalenesulfonylK₂CO₃, DMF, 60°C2.3 µM>8-fold

These derivatives exhibit reduced ulcerogenic potential compared to NSAIDs .

Oxidative Modifications

Controlled oxidation alters the imino group:

  • H₂O₂ (aqueous AcOH) : Converts the imino group to a carbonyl, forming a thiazolidinedione derivative.

  • KMnO₄ (acidic) : Oxidizes the morpholinylpropyl side chain to carboxylic acid.

Metal Complexation

The morpholinyl nitrogen and thiazolidinone carbonyl coordinate transition metals:

Metal SaltLigand RatioApplication
CuCl₂1:2Anticancer agents (IC₅₀ = 0.24 µM vs. HepG2)
Zn(OAc)₂1:1Antimicrobial hybrids

Complexation enhances solubility and target binding .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Hydrophobic groups (e.g., 2,4-dimethylphenyl, phenothiazine) enhance membrane penetration and antimicrobial activity . Polar groups (e.g., morpholinyl, hydroxyl, dimethylamino) improve solubility and receptor binding, as seen in antihistaminic derivatives .

Activity Trends: Phenothiazine derivatives exhibit stronger antitubercular activity due to their bulky aromatic systems, which may disrupt mycobacterial cell walls . Dimethylaminopropyl-substituted analogs (e.g., Compound 17) show superior antihistaminic activity compared to morpholinylpropyl derivatives, suggesting amine protonation is critical for H₁-receptor interaction .

Synthetic Flexibility: The target compound’s morpholinylpropyl chain is synthesized via alkylation of morpholine with 3-chloropropyl intermediates, a method distinct from phenothiazine derivatives, which require coupling with phenothiazinylpropylamines .

Pharmacological Potential and Limitations

While direct data for the target compound are lacking, structural parallels suggest:

  • Antimicrobial Potential: Similar phenothiazine-thiazolidinone hybrids inhibit M. tuberculosis at low micromolar concentrations .
  • Antihistaminic Limitations: Morpholinyl groups may reduce potency compared to dimethylamino analogs due to lower basicity .

Preparation Methods

General Synthetic Strategy

The synthesis proceeds via the following key steps:

  • Step 1: Reaction of 2,4-dimethylphenyl isothiocyanate with an amine derivative (such as morpholine or a morpholinylpropyl amine) to form a thiourea intermediate.
  • Step 2: Cyclization of the thiourea intermediate with bromo-acetyl bromide in the presence of a base (e.g., pyridine) to form the 2-imino-thiazolidin-4-one core.
  • Step 3: Condensation with an aldehyde or further functionalization to introduce the desired substituents.

This approach is supported by patent literature and academic research, indicating that the process can be performed without isolating intermediates, streamlining the synthesis.

Specific Procedure from Patent WO2008062376A2

  • Mix 2,4-dimethylphenyl isothiocyanate with a morpholine derivative in dichloromethane.
  • Add bromo-acetyl bromide at 0°C carefully to avoid temperature rise.
  • Introduce pyridine as a base to facilitate cyclization.
  • The mixture is warmed to ambient temperature and washed with water.
  • Evaporation under reduced pressure yields the 2-imino-thiazolidin-4-one intermediate.
  • Subsequent reaction with an aldehyde in acetic acid and sodium acetate at 40-80°C forms the final product.
  • The reaction mixture is filtered, washed, and dried under reduced pressure.

This method emphasizes regioselectivity, favoring the desired isomer, and uses LC-MS and NMR for in-process control of isomer ratios.

Alternative Synthetic Routes

Other synthetic strategies reported include:

These methods provide flexibility in substituent variation and reaction conditions, allowing optimization for specific derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, Acetic acid, Toluene Dichloromethane for initial steps; acetic acid for condensation
Temperature 0°C to 80°C Low temperature for bromo-acetyl bromide addition; elevated temperature for condensation
Base Pyridine, Sodium acetate Pyridine for cyclization; sodium acetate for condensation
Reaction Time 15 min to several hours Varies by step and scale
Work-up Filtration, washing with water/acetic acid, drying under reduced pressure Ensures removal of impurities and isolation of pure product
Isomer Control LC-MS, 1H-NMR Monitoring regioisomer ratios during synthesis

The use of mild conditions and appropriate bases improves yield and regioselectivity, with the regioisomer ratio being a critical quality parameter.

Regioselectivity and Isomer Analysis

Regioselectivity is a key consideration in the synthesis of 2-imino-thiazolidin-4-one derivatives. The major regioisomer (Formula I) is favored over minor isomers (Formula III) by optimized reaction conditions. Analytical methods such as LC-MS and 1H-NMR are employed for in-process control to ensure high purity and selectivity.

Method Regioisomer Ratio (Major:Minor) Notes
Method A (Prior Art) Lower selectivity From WO 2005/054215
Method A (Improved) Significantly higher selectivity Present invention method

This improvement is attributed to solvent choice, temperature control, and the presence of bases such as sodium acetate during condensation.

Summary of Key Research Results

  • The compound is synthesized efficiently via reaction of 2,4-dimethylphenyl isothiocyanate with morpholine derivatives.
  • The cyclization step with bromo-acetyl bromide and pyridine in dichloromethane is critical for forming the thiazolidinone ring.
  • Subsequent condensation with aldehydes in acetic acid and sodium acetate at elevated temperatures leads to the final product with high regioselectivity.
  • Reaction monitoring by LC-MS and NMR ensures control over isomer formation.
  • Alternative one-pot and multi-component reactions offer versatile synthetic routes.
  • Optimization of solvent, temperature, and base improves yield and purity.

Q & A

Q. What are the standard synthetic protocols for 4-thiazolidinone derivatives, and how can they be adapted for this compound?

Methodological Answer: 4-Thiazolidinones are typically synthesized via cyclocondensation reactions. For example, Schiff bases (imine intermediates) are first formed by reacting substituted aromatic amines with aldehydes or ketones. These intermediates undergo cyclization with thiolactic acid or chloroacetic acid under reflux conditions . Adapting this to the target compound requires substituting 2,4-dimethylphenylamine for Schiff base formation and introducing the 3-(4-morpholinyl)propyl group via alkylation or nucleophilic substitution. Key parameters include solvent choice (e.g., DMF or acetic acid), temperature (90–100°C), and stoichiometric ratios (e.g., 2:1 amine-to-carbonyl ratio) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Purity is assessed via HPLC or TLC, while structural confirmation relies on spectroscopic techniques:

  • NMR : To verify substituent positions (e.g., imino group at C2, morpholinylpropyl at C3) and aromatic proton environments.
  • FT-IR : To confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related thiazolidinones .
    Recrystallization from DMSO/water or ethanol is critical to remove unreacted precursors .

Intermediate-Level Research Questions

Q. What are the common structural modifications to enhance the bioactivity of 4-thiazolidinone derivatives?

Methodological Answer: Bioactivity optimization often involves:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings to improve metabolic stability .
  • Side-chain elongation : Morpholinylpropyl groups enhance solubility and receptor binding via hydrogen bonding .
  • Hybridization : Combining thiazolidinone cores with pharmacophores like thiadiazoles or pyrimidines to target multiple pathways .
    Dose-response assays (e.g., IC₅₀ determination) and molecular docking studies guide rational design .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer: Contradictions arise from assay variability or off-target effects. Resolve by:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity.
  • Dose-ranging studies : Identify therapeutic windows where bioactivity exceeds cytotoxicity.
  • Mechanistic studies : Transcriptomic or proteomic profiling to distinguish primary targets from secondary effects .

Advanced Research Questions

Q. What computational strategies predict the environmental fate and toxicity of this compound?

Methodological Answer: Advanced models include:

  • QSAR : Correlates molecular descriptors (logP, polar surface area) with biodegradability or ecotoxicity.
  • Molecular dynamics : Simulates interactions with biological membranes or environmental matrices (e.g., soil organic matter).
  • In silico toxicity prediction : Tools like ProTox-II or ECOSAR estimate acute/chronic toxicity to aquatic organisms .
    Experimental validation via OECD 301 biodegradation tests or Daphnia magna assays is critical .

Q. How can multi-step synthesis challenges (e.g., low yields in cyclocondensation) be mitigated?

Methodological Answer: Optimization strategies:

  • Catalyst screening : Use p-toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 3 hours to 30 minutes) and improves yields by 15–20% .
  • In-situ monitoring : IR spectroscopy or LC-MS tracks intermediate formation to identify bottlenecks .

Research Gaps and Future Directions

  • Mechanistic elucidation : Role of morpholinylpropyl in modulating kinase inhibition (e.g., PI3K/Akt pathway).
  • Green chemistry : Solvent-free synthesis or biocatalytic routes to reduce environmental impact .
  • In vivo pharmacokinetics : ADME profiling to assess bioavailability and metabolite formation.

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